molecular formula C7H8Cl2Si B7909303 Dichloromethyl(phenyl)silane

Dichloromethyl(phenyl)silane

Cat. No.: B7909303
M. Wt: 191.13 g/mol
InChI Key: QLNWYPZFNHLJGO-UHFFFAOYSA-N
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Description

Dichloromethyl(phenyl)silane (CAS 149-74-6), also known as methylphenyldichlorosilane, is an organosilicon compound with the molecular formula C₇H₈Cl₂Si and a molecular weight of 191.13 g/mol . Its structure consists of a silicon atom bonded to a methyl group (-CH₃), a phenyl group (-C₆H₅), and two chlorine atoms. This compound is a colorless liquid under standard conditions and is classified as a toxic gas/vapor due to its corrosive nature and reactivity with moisture, releasing hydrogen chloride (HCl) .

This compound serves as a precursor in the synthesis of phenyl-containing silicones, which are valued for their thermal stability and applications in high-performance polymers, coatings, and adhesives . Its reactivity stems from the labile Si-Cl bonds, which undergo hydrolysis, alcoholysis, or condensation reactions to form siloxane networks .

Properties

IUPAC Name

dichloromethyl(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2Si/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNWYPZFNHLJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloromethyl(phenyl)silane can be synthesized through the reaction of phenylsilane with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced via the direct process, which involves the reaction of silicon with methyl chloride and phenyl chloride in the presence of a copper catalyst. This method is favored for its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Catalysts: Common catalysts for these reactions include platinum, palladium, and rhodium complexes.

    Solvents: Typical solvents used in these reactions are toluene, hexane, and dichloromethane.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Dichloromethyl(phenyl)silane serves as a crucial intermediate in the synthesis of various organosilicon compounds. Its reactivity allows it to participate in several chemical transformations:

  • Cross-Linking Agents : It is used as a cross-linker in polymer chemistry. For instance, it can be copolymerized with methyl methacrylate to produce cross-linked polymers, enhancing their mechanical properties and thermal stability .
  • Chlorination Reactions : The compound can undergo chlorination reactions to produce more complex silanes. For example, chlorination with sulfuryl chloride can yield chlorinated derivatives that are useful in further synthetic applications .

Material Science

This compound is integral to the development of high-performance materials:

  • Silicone Resins : It is a key ingredient in formulating methyl phenyl silicone resins, which are known for their high-temperature resistance (up to 1000 °C). These resins exhibit excellent adhesion properties and impact resistance, making them suitable for coatings and sealants in harsh environments .
  • Hydrophobization : The compound has been utilized to modify the surface properties of textiles, such as cotton fabrics, by imparting hydrophobic characteristics. This application enhances the water resistance of fabrics without compromising their breathability .

Case Study 1: Cross-Linking Polymers

A study demonstrated that increasing the concentration of this compound in copolymer formulations resulted in improved gel fractions and conversion rates during free-radical cross-linking processes. The morphological characteristics of the resultant gels were analyzed using scanning electron microscopy (SEM) and Fourier-transform infrared (FTIR) spectroscopy, confirming the effectiveness of this silane as a cross-linking agent .

Case Study 2: High-Temperature Coatings

Research on methyl phenyl silicone resin-based coatings revealed that incorporating this compound significantly improved the thermal stability and mechanical properties of the coatings. These coatings maintained structural integrity under extreme temperature fluctuations, demonstrating their potential for industrial applications where high heat resistance is critical .

Summary Table

Application AreaSpecific Use CaseKey Benefits
Chemical SynthesisCross-linking agent for polymersEnhanced mechanical properties
Material ScienceHigh-temperature silicone resinsThermal stability up to 1000 °C
Textile TreatmentHydrophobization of fabricsImproved water resistance

Mechanism of Action

The mechanism of action of dichloromethyl(phenyl)silane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. This property makes it a valuable reagent in the formation of stable silicon-based materials. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane bonds .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Dichloromethyl(phenyl)silane with key structurally related chlorosilanes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Profile
This compound 149-74-6 C₇H₈Cl₂Si 191.13 Si bonded to -CH₃, -C₆H₅, and 2 -Cl Hydrolyzes readily; releases HCl
Dichlorodimethylsilane 75-54-7 CH₄Cl₂Si 115.03 Si bonded to 2 -CH₃ and 2 -Cl Highly reactive with water; forms HCl
Dichlorodiphenylsilane Not explicitly provided C₁₂H₁₀Cl₂Si 261.20 (calculated) Si bonded to 2 -C₆H₅ and 2 -Cl Slower hydrolysis due to bulky phenyls
Dichloromethyl(2-phenylethyl)silane 772-65-6 C₉H₁₂Cl₂Si 219.19 Si bonded to -CH₃, -(CH₂)₂C₆H₅, and 2 -Cl Moderate reactivity; phenethyl adds steric bulk
(Dichloromethyl)Methyldichlorosilane Not explicitly provided C₂H₄Cl₄Si 198.93 Si bonded to -CHCl₂ and 2 -Cl Higher Cl content increases reactivity
Chloromethyldiethoxymethylsilane 2212-10-4 C₆H₁₅ClO₂Si 182.72 Si bonded to -CH₂Cl, -CH₃, and 2 -OCH₂CH₃ Ethoxy groups reduce hydrolysis rate

Key Observations :

  • Substituent Effects : The phenyl group in this compound provides steric hindrance and electronic stabilization, slowing hydrolysis compared to Dichlorodimethylsilane .
  • Chlorine Content : Compounds like (Dichloromethyl)Methyldichlorosilane (C₂H₄Cl₄Si) exhibit higher reactivity due to increased Cl density, leading to faster HCl release .
  • Functional Groups : Ethoxy-substituted silanes (e.g., Chloromethyldiethoxymethylsilane) hydrolyze more slowly, making them suitable for controlled polymerization .

Chemical Reactions Analysis

Chlorination Reactions

Chlorination of dichloromethyl(phenyl)silane occurs under varying conditions, leading to substitution or addition products:

Conditions Catalyst/Initiator Product Orientation
0–5°C, diffuse daylightNoneDichloro(methyl)(hexachlorocyclohexyl)silaneChlorine addition to phenyl
20–25°C, UV lightNoneDichloro(dichlorophenyl)methylsilaneSubstitution (meta)
50–55°C, radical conditionsAzobisisobutyronitrileC₆H₅(CCl₃)SiCl₂Methyl group chlorination
110–115°C, SbCl₃ catalystAntimony trichlorideC₆H₅₋ₙClₙ(CH₃)SiCl₂ (n = 2–3)Substitution (meta)

Key findings:

  • The Si–C bond cleavage is minimized below 30°C .

  • The CH₃SiCl₂ group directs chlorine substitution to the meta position of the phenyl ring .

Condensation with Diols

This compound reacts with diols to form siloxane polymers. For example:

  • Reaction with 1,5-dihydroxynaphthalene :

    • Molar ratio : 1 : 2 (silane : diol) .

    • Catalyst : Triethylamine.

    • Product : Bis(5-hydroxynaphthalene-1-oxy)methylphenylsilane .

This condensation involves nucleophilic displacement of chloride by hydroxyl groups, forming Si–O–Si linkages. The product serves as a precursor for cyanate ester resins when treated with CNBr .

Hydrolysis

Hydrolysis of this compound produces methyl(phenyl)silanediol:
C₆H₅(CH₃)SiCl₂ + 2H₂O → C₆H₅(CH₃)Si(OH)₂ + 2HCl\text{C₆H₅(CH₃)SiCl₂ + 2H₂O → C₆H₅(CH₃)Si(OH)₂ + 2HCl}

  • Conditions : Ambient temperature, aqueous media.

  • Application : Forms siloxane networks via self-condensation .

Reactions with Nucleophiles

The Si–Cl bonds react with alcohols, amines, and cyanate ions:

  • With methanol :
    C₆H₅(CH₃)SiCl₂ + 2CH₃OH → C₆H₅(CH₃)Si(OCH₃)₂ + 2HCl\text{C₆H₅(CH₃)SiCl₂ + 2CH₃OH → C₆H₅(CH₃)Si(OCH₃)₂ + 2HCl}

  • With ammonia :
    C₆H₅(CH₃)SiCl₂ + 4NH₃ → C₆H₅(CH₃)Si(NH₂)₂ + 2NH₄Cl\text{C₆H₅(CH₃)SiCl₂ + 4NH₃ → C₆H₅(CH₃)Si(NH₂)₂ + 2NH₄Cl}

Q & A

Q. What are the recommended synthesis methods for Dichloromethyl(phenyl)silane, and how can purity be optimized?

this compound is typically synthesized via reduction of trichlorophenylsilane derivatives. A validated approach involves:

  • Dissolving lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under inert conditions.
  • Slowly adding trichlorophenylsilane at a molar ratio of 3:1 (silane:LiAlH4) at –10°C to 0°C.
  • Quenching the reaction with ice-cold dilute sulfuric acid, followed by extraction and vacuum distillation . Purity (>98%) is ensured via thin-layer chromatography (TLC) monitoring and distillation under reduced pressure.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>29</sup>Si NMR to confirm Si–H and Si–C bonding.
  • Gas chromatography-mass spectrometry (GC-MS) : To detect volatile byproducts and verify molecular weight (e.g., 183.92 g/mol for related silanes) .
  • Refractometry : Measuring refractive index (e.g., 1.5125 for phenylsilane analogs) to assess consistency .

Q. What safety protocols are essential when handling this compound?

  • Use PPE: Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Work under inert atmospheres (N2 or Ar) due to moisture sensitivity.
  • Neutralize waste with ethanol/water mixtures before disposal to avoid violent hydrolysis .

Advanced Research Questions

Q. How do reaction pathways differ between this compound and analogous alkylsilanes in radical-mediated reactions?

this compound reacts via two primary pathways:

  • Direct abstraction : Exoergic (–89 kJ/mol) formation of benzene and silyl radicals (SiH3•), with a collinear C–H–Si transition state (167.9 pm bond length) .
  • Substitution : Formation of phenylsilane (–30 kJ/mol) through a trigonal bipyramidal transition state (209.3 pm C–Si distance). Comparatively, phenylsilane exhibits lower activation barriers than methane derivatives due to Si–H bond polarization .

Q. How can computational modeling resolve contradictions between experimental and theoretical data in silane reactivity?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Transition state energies (e.g., 39 kJ/mol for substitution) within 5 kJ/mol of experimental values.
  • Van der Waals complex stabilization (–5 kJ/mol) prior to substitution, validated via crossed molecular beam studies . Discrepancies in dipole moments (e.g., 0.88 D for phenylsilane vs. 0.99 D for p-chlorophenylsilane) are resolved by comparing inductive effects of substituents .

Q. What strategies mitigate challenges in air-sensitive silane experiments?

  • Schlenk line techniques : For solvent purification and reagent transfer.
  • Low-temperature quenching : Using dry ice/acetone baths to stabilize intermediates.
  • In-situ FTIR : Monitoring Si–H bond hydrolysis (e.g., 2100–2200 cm<sup>–1</sup> absorbance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethyl(phenyl)silane
Reactant of Route 2
Dichloromethyl(phenyl)silane

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